
CID 69763708
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobenzoic acid sodium salt is an organic compound derived from 2-nitrobenzoic acid. It is commonly used in various chemical and industrial applications due to its unique properties. The compound consists of a sodium ion bonded to the carboxylate group of 2-nitrobenzoic acid, which features a nitro group in the ortho position relative to the carboxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitrobenzoic acid sodium salt is typically synthesized by neutralizing 2-nitrobenzoic acid with a sodium hydroxide solution. The reaction is as follows:
C7H5NO4+NaOH→C7H4NO4Na+H2O
This reaction is carried out in an aqueous medium, and the resulting solution is evaporated to obtain the sodium salt in solid form.
Industrial Production Methods: Industrial production of 2-nitrobenzoic acid sodium salt involves the large-scale neutralization of 2-nitrobenzoic acid with sodium hydroxide. The process is optimized to ensure high yield and purity, often involving recrystallization steps to remove impurities.
Types of Reactions:
Reduction: The nitro group in 2-nitrobenzoic acid sodium salt can be reduced to an amine group, forming 2-aminobenzoic acid sodium salt.
Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester derivatives of 2-nitrobenzoic acid sodium salt can be hydrolyzed to yield the parent acid and alcohol.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester derivatives.
Major Products:
Reduction: 2-Aminobenzoic acid sodium salt.
Substitution: Various substituted benzoic acid sodium salts.
Hydrolysis: 2-Nitrobenzoic acid and corresponding alcohol.
Applications De Recherche Scientifique
2-Nitrobenzoic acid sodium salt is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of amine derivatives.
Biology: It is used as a growth supplement for certain bacterial strains, such as Pseudomonas fluorescens.
Medicine: The compound is investigated for its potential use in drug synthesis and as an intermediate in pharmaceutical manufacturing.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-nitrobenzoic acid sodium salt involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the carboxylate group can form salts and esters. These properties make it a versatile intermediate in chemical synthesis.
Comparaison Avec Des Composés Similaires
3-Nitrobenzoic Acid Sodium Salt: Similar structure but with the nitro group in the meta position.
4-Nitrobenzoic Acid Sodium Salt: Nitro group in the para position.
Benzoic Acid Sodium Salt: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 2-Nitrobenzoic acid sodium salt is unique due to the ortho positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positioning allows for specific interactions and transformations that are not as readily achievable with the meta or para isomers.
Propriétés
Formule moléculaire |
C7H5NNaO4 |
|---|---|
Poids moléculaire |
190.11 g/mol |
InChI |
InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10); |
Clé InChI |
BTQXSWOXYCXQOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


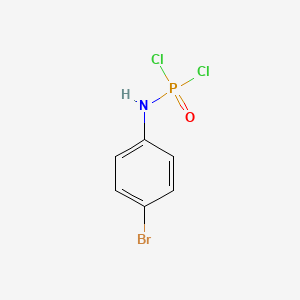

![N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12826311.png)


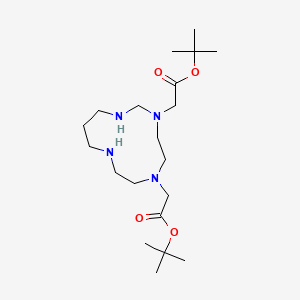
![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)
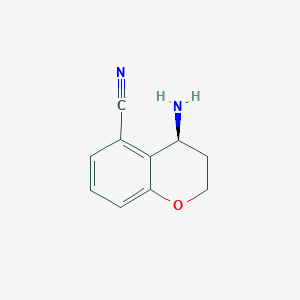
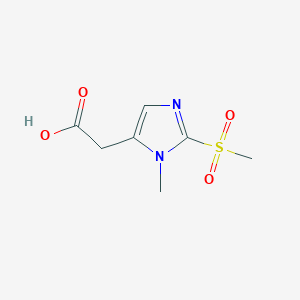
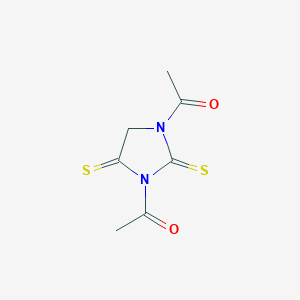
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)



